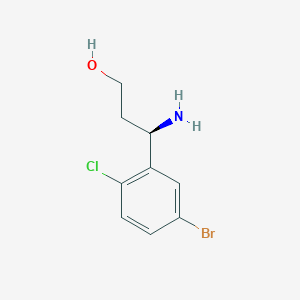
ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is a chemical compound with the molecular formula C17H16N2O2•HBr. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an isoindoline moiety, making it a subject of interest for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide typically involves the reaction of ethyl 4-aminobenzoate with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the isoindoline moiety.
Reduction: Amino derivatives of the benzoate moiety.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate: A closely related compound with similar structural features.
(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide: Another compound with an imino group and similar biological activities
Uniqueness
Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H17BrN2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrobromide |
InChI |
InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H |
Clé InChI |
YTHWBDCVCRIRBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



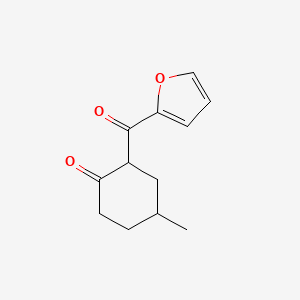
![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
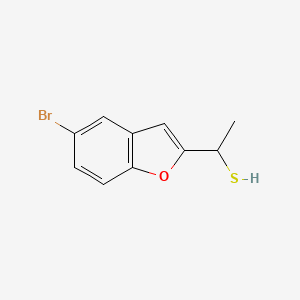
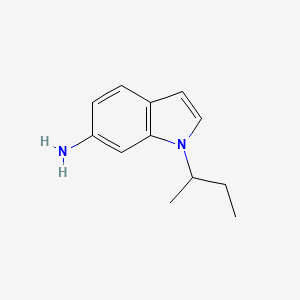
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
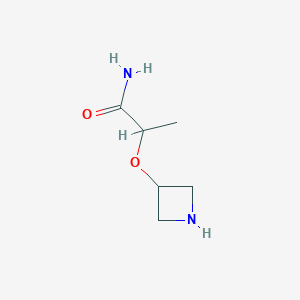
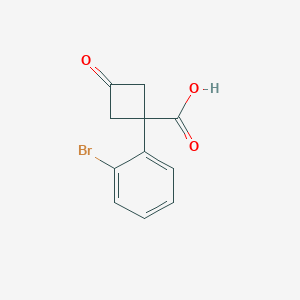
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
